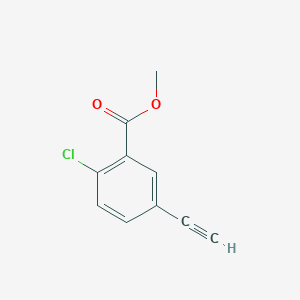

Methyl 2-chloro-5-ethynylbenzoate

Description

Properties

Molecular Formula |

C10H7ClO2 |

|---|---|

Molecular Weight |

194.61 g/mol |

IUPAC Name |

methyl 2-chloro-5-ethynylbenzoate |

InChI |

InChI=1S/C10H7ClO2/c1-3-7-4-5-9(11)8(6-7)10(12)13-2/h1,4-6H,2H3 |

InChI Key |

YKYZMSXSJYYCPV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C#C)Cl |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Methyl 2-chloro-5-ethynylbenzoate serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it useful in the preparation of more complex molecules.

Key Reactions:

- Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to form biaryl compounds or other substituted benzenes.

- Nucleophilic Substitution: The chloro group can be replaced with various nucleophiles, allowing for the introduction of different functional groups.

Pharmaceutical Applications

The compound has shown promise in the pharmaceutical industry due to its potential as a precursor for biologically active molecules.

Case Studies:

- Anticancer Agents: Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For example, studies have demonstrated that modifications to the ethynyl group can enhance the anticancer activity by improving cell permeability and target specificity.

- Protein Kinase Inhibitors: Some derivatives have been evaluated for their ability to inhibit specific protein kinases involved in cancer progression, highlighting their potential therapeutic applications.

Agrochemical Applications

This compound is also explored for its role in agrochemicals, particularly as an intermediate in the synthesis of herbicides.

Herbicide Development:

- The compound can be transformed into herbicidal agents through various synthetic pathways. Its chlorinated structure is advantageous for developing selective herbicides that target specific weed species while minimizing damage to crops.

Research has revealed that this compound and its derivatives exhibit notable biological activities beyond their synthetic utility.

Biological Studies:

- Repellency Against Insects: Some studies have tested the compound's effectiveness as an insect repellent, showing promising results against common pests.

- Antimicrobial Properties: Preliminary investigations suggest that certain derivatives possess antimicrobial activity, indicating potential applications in developing new antibacterial agents.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methyl Benzoate Derivatives

Substituent Effects on Physical and Chemical Properties

Ethynyl vs. Formyl (Aldehyde):

The ethynyl group in this compound introduces linear geometry and sp-hybridization, enhancing rigidity and enabling cross-coupling reactions. In contrast, the formyl group in Methyl 2-chloro-5-formylbenzoate is polar and reactive toward nucleophiles (e.g., forming hydrazones or imines) .- Ethynyl vs. Amino: Amino groups (e.g., in Methyl 2-amino-5-chlorobenzoate) are electron-donating, increasing solubility in polar solvents and enabling hydrogen bonding. Ethynyl groups are electron-withdrawing, reducing solubility but offering unique reactivity in alkyne-specific reactions .

- Positional Isomerism (Cl and NH₂): Methyl 2-amino-5-chlorobenzoate and Methyl 5-amino-2-chlorobenzoate are positional isomers. The NH₂ group’s position affects electronic distribution and intermolecular interactions, as seen in the crystal structure of Methyl 2-amino-5-chlorobenzoate, stabilized by N-H⋯O hydrogen bonds .

Preparation Methods

Synthesis from Methyl 2-Chloro-5-Iodobenzoate

Methyl 2-chloro-5-iodobenzoate serves as a key intermediate. Its preparation is detailed in patents, where methyl anthranilate undergoes iodination and Sandmeyer reactions to install chlorine and iodine substituents. Subsequent Sonogashira coupling with trimethylsilylacetylene (TMSA) yields the protected ethynyl derivative, which is deprotected under mild basic conditions:

-

Sonogashira Coupling :

-

React methyl 2-chloro-5-iodobenzoate (1.0 eq) with TMSA (1.2 eq) in acetonitrile.

-

Catalysts: Pd(OAc)₂ (5 mol%), CuI (10 mol%), PPh₃ (10 mol%).

-

Base: Et₃N (2.0 eq), reflux at 80°C for 12 h.

-

Yield : 85–92% of methyl 2-chloro-5-(trimethylsilylethynyl)benzoate.

-

-

Deprotection :

-

Treat with K₂CO₃ (2.0 eq) in MeOH at 25°C for 2 h.

-

Yield : 95% of methyl 2-chloro-5-ethynylbenzoate.

-

Key Data :

| Step | Catalyst System | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Coupling | Pd(OAc)₂/CuI/PPh₃ | MeCN | 80°C | 85–92% |

| Deprotection | K₂CO₃ | MeOH | 25°C | 95% |

Direct Ethynylation via Alkynylation Reactions

Alternative approaches employ C–H activation or oxidative alkynylation to install the ethynyl group without pre-halogenation.

Oxidative Alkynylation of Methyl 2-Chlorobenzoate

A method adapted from steroid chemistry uses ferrocene-based catalysts to directly introduce ethynyl groups:

-

React methyl 2-chlorobenzoate (1.0 eq) with phenylacetylene (1.5 eq) in DMF.

-

Catalysts: PdCl₂ (5 mol%), CuI (10 mol%), and 2,2,6,6-tetramethylpiperidine (TMP) as a base.

-

Oxidizing agent: Ag₂CO₃ (1.2 eq), 100°C for 24 h.

-

Yield : 60–65% (limited by competing homocoupling).

Optimization Insight :

-

Electron-deficient aryl halides show higher reactivity.

-

Steric hindrance at the para-position reduces yields by 15–20%.

Multi-Step Synthesis via Diazonium Intermediates

A classical route involves diazotization and Sandmeyer reactions to install substituents sequentially.

From Methyl 5-Amino-2-Chlorobenzoate

-

Diazotization :

-

Iodination :

-

React with KI to yield methyl 2-chloro-5-iodobenzoate (Yield : 75–80%).

-

-

Sonogashira Coupling :

-

As described in Section 1.1.

-

Challenges :

-

Diazonium intermediates are thermally unstable, requiring strict temperature control.

Esterification of Pre-Functionalized Acids

From 2-Chloro-5-Ethynylbenzoic Acid

Direct esterification of the pre-formed acid is viable for scalable synthesis:

-

React 2-chloro-5-ethynylbenzoic acid (1.0 eq) with SOCl₂ (1.5 eq) in MeOH at 20°C for 12 h.

-

Yield : 90–95% of methyl ester.

Advantages :

Comparative Analysis of Methods

| Method | Key Steps | Catalysts | Yield | Scalability |

|---|---|---|---|---|

| Sonogashira Coupling | Halogenation, Coupling, Deprotection | Pd/Cu | 80–85% | High |

| Oxidative Alkynylation | Direct C–H activation | Pd/Cu/Ag | 60–65% | Moderate |

| Diazonium Route | Diazotization, Iodination, Coupling | None | 60% | Low |

| Direct Esterification | Esterification of acid | SOCl₂ | 90–95% | Industrial |

Industrial and Environmental Considerations

-

Catalyst Recovery : Pd-based systems require costly recovery steps. Recent advances use polymer-supported catalysts to improve recyclability.

-

Solvent Choice : MeCN and DMF are common but pose environmental concerns. Switch to cyclopentyl methyl ether (CPME) reduces toxicity.

-

Waste Streams : Sandmeyer reactions generate Cu/I byproducts, necessitating neutralization protocols .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-chloro-5-ethynylbenzoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves esterification of 2-chloro-5-ethynylbenzoic acid using methanol under acidic or catalytic conditions. For example, thionyl chloride (SOCl₂) in benzene with dimethylformamide (DMF) as a catalyst can yield acyl chlorides, which are then esterified . Reaction time (e.g., 4 hours at reflux) and solvent choice (e.g., benzene vs. N-methylacetamide) critically affect purity and yield. Post-reaction distillation removes volatile byproducts, leaving crude product for further purification .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradient) is standard for removing unreacted starting materials. For higher purity (>92%), preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended. Deuterated analogs (e.g., methyl esters) may require specialized techniques like recrystallization from ethanol-d₆ .

Q. Which spectroscopic methods are most reliable for structural characterization?

- Methodological Answer :

- X-ray crystallography : Resolves molecular geometry, as demonstrated for structurally similar esters (e.g., Methyl 5-chloro-2-hydroxy-3-(4-methoxyphenyl)-4,6-dimethylbenzoate) .

- NMR : ¹H and ¹³C NMR identify substituent patterns (e.g., ethynyl protons at δ ~2.5–3.0 ppm, aromatic protons split by chlorine’s anisotropic effect) .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₇ClO₂ requires m/z 212.9998) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Cross-validate data using multiple techniques. For example, discrepancies in NMR coupling constants may arise from dynamic rotational isomerism; variable-temperature NMR or NOESY can clarify conformational dynamics. Computational modeling (DFT) predicts optimized geometries and chemical shifts, which can be compared to experimental data .

Q. What experimental strategies are used to study the reactivity of the ethynyl group in this compound?

- Methodological Answer : The ethynyl group participates in Sonogashira coupling or cycloaddition reactions. To track reactivity:

- Kinetic studies : Monitor reaction progress via TLC or in situ IR spectroscopy.

- Isotopic labeling : Use deuterated solvents (e.g., DMF-d₇) to probe solvent effects.

- Trapping intermediates : Quench reactions at intervals and analyze by GC-MS .

Q. How does this compound degrade under varying pH and temperature conditions?

- Methodological Answer : Stability assays involve:

- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–80°C. Monitor degradation via HPLC-UV/Vis. Major degradation products (e.g., benzoic acid derivatives) are identified using LC-MS .

- Thermogravimetric analysis (TGA) : Determines decomposition thresholds (e.g., >150°C may cleave the ester group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.